molecular formula C10H10F2N2O4 B14547997 1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate CAS No. 61986-51-4

1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate

Cat. No.: B14547997
CAS No.: 61986-51-4
M. Wt: 260.19 g/mol
InChI Key: LTSXZJJVVDQQQG-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of difluoropropan-2-yl and nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate typically involves a series of chemical reactions. One common method includes the reaction of 1,3-difluoro-2-propanol with 2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological pathways. The difluoropropan-2-yl group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61986-51-4

Molecular Formula

C10H10F2N2O4

Molecular Weight

260.19 g/mol

IUPAC Name

1,3-difluoropropan-2-yl N-(2-nitrophenyl)carbamate

InChI

InChI=1S/C10H10F2N2O4/c11-5-7(6-12)18-10(15)13-8-3-1-2-4-9(8)14(16)17/h1-4,7H,5-6H2,(H,13,15)

InChI Key

LTSXZJJVVDQQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC(CF)CF)[N+](=O)[O-]

Origin of Product

United States

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